molecular formula C16H19N3O4S3 B2400181 N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 942009-72-5

N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2400181
CAS RN: 942009-72-5
M. Wt: 413.53
InChI Key: WEOGAUJRTLPKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as MTA-TB or TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It was first synthesized in 2013 and has since been the subject of numerous scientific studies.

Mechanism of Action

N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide works by targeting and inhibiting Bruton's tyrosine kinase (BTK), a protein that plays a key role in the survival and proliferation of cancer cells. By inhibiting BTK, N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide disrupts the signaling pathways that promote cancer growth and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. It induces apoptosis (cell death) in cancer cells, inhibits the production of cytokines (proteins that promote inflammation), and reduces the activation of immune cells that contribute to cancer growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide for lab experiments is its high potency and specificity for BTK, which allows for precise targeting of cancer cells. However, its limitations include its relatively short half-life and the potential for off-target effects.

Future Directions

There are several potential future directions for research on N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide. One area of interest is in combination therapy, where N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is used in combination with other drugs to enhance its efficacy. Another area of interest is in the development of more potent and selective BTK inhibitors. Finally, there is potential for the use of N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide in the treatment of other diseases, such as autoimmune disorders.

Synthesis Methods

The synthesis of N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves a multi-step process that includes the reaction of 4-chloro-2-aminobenzamide with methylthiomethyl chloride to form 4-(methylthio)methyl-2-aminobenzamide. This is then reacted with thioamide to form N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide.

Scientific Research Applications

N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been studied extensively for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated efficacy against various types of cancer, including lymphoma, leukemia, and solid tumors.

properties

IUPAC Name

N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S3/c1-24-10-13-11-25-16(17-13)18-15(20)12-2-4-14(5-3-12)26(21,22)19-6-8-23-9-7-19/h2-5,11H,6-10H2,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOGAUJRTLPKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

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